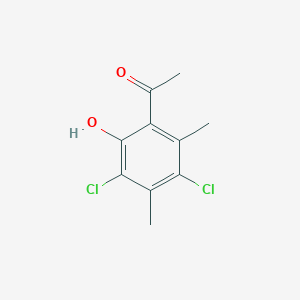

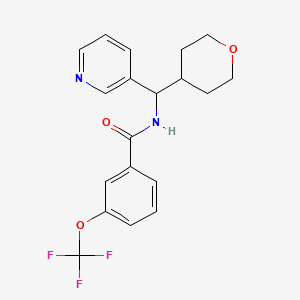

![molecular formula C21H22FN3O3S B2492045 Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate CAS No. 852133-79-0](/img/structure/B2492045.png)

Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives closely related to Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate involves multiple steps, including interaction with different arylidinemalononitrile derivatives and cyanoacrylate derivatives. These processes yield various compounds through reactions at room temperature, showcasing the compound's versatile reactivity and potential for modification (Mohamed, 2021).

Molecular Structure Analysis

Structural determination of similar compounds reveals complex molecular interactions, such as hydrogen-bonded dimers and quartets, which contribute to their stability and reactivity. The crystal structures of related compounds provide insights into their molecular conformations and potential binding sites, which are crucial for understanding their chemical behavior and interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leading to the formation of new compounds with distinct properties. These reactions include nucleophilic displacements and condensation reactions, highlighting the compound's chemical versatility and its potential as a precursor for further chemical synthesis (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in different environments. These properties are determined through various analytical techniques, including X-ray diffraction and spectroscopic methods, providing valuable information for the compound's application in material science and pharmaceutical formulations (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are crucial for the development of new compounds with desired biological or physical properties. Studies on derivatives of this compound contribute to a deeper understanding of its chemical properties and potential applications in creating novel molecules with specific functions (Jeankumar et al., 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in the synthesis of heterocyclic compounds, demonstrating significant anti-inflammatory, analgesic, and antipyretic activities. For instance, research on heterocyclic compounds, including the synthesis of imidazothiazole and imidazobenzothiazole derivatives, revealed their potential for anti-inflammatory and analgesic activities (Abignente et al., 1983).

Antimicrobial and Anticancer Activities

Further studies have extended into the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their biological activities. These synthesized compounds, including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

Inhibition of Mycobacterium tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for the inhibition of Mycobacterium tuberculosis GyrB. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests, including the inhibition of Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity without cytotoxic effects at 50 μM (Jeankumar et al., 2013).

Structural Studies

The structural aspects of similar compounds have been explored, revealing their potential for forming hydrogen-bonded dimers and quartets, contributing to the understanding of their chemical behavior and potential interactions in biological systems (Lynch & Mcclenaghan, 2004).

Synthesis of Piperidine Substituted Derivatives

The synthesis of piperidine substituted benzothiazole derivatives, starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, has been investigated for their biological properties. These synthesized compounds have shown promising antibacterial and antifungal activities, highlighting the versatility of the core chemical structure in generating biologically active compounds (Shafi et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazoles, another structural component of the compound, are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazoles have also been associated with a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of certain groups in similar compounds has been reported to enhance cellular accumulation, which could potentially influence the bioavailability .

Result of Action

Compounds with similar structures have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-3-28-20(27)15-5-4-10-24(11-15)19(26)18-13(2)25-12-17(23-21(25)29-18)14-6-8-16(22)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZBXDOFLWQBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

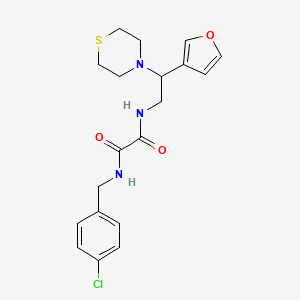

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

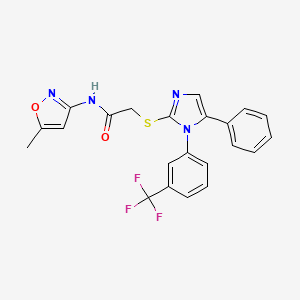

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)